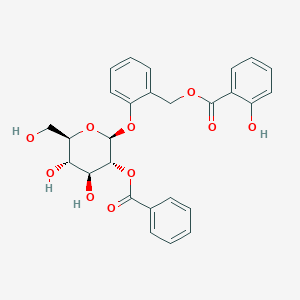
Salicyloyltremuloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C₂₇H₂₆O₁₀ and a molecular weight of 510.49 g/mol . This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salicyloyltremuloidin typically involves the extraction from natural sources, particularly the leaves of Salix chaenomeloides . The extraction process includes:
Collection and Drying: Leaves are collected and dried to remove moisture.
Solvent Extraction: The dried leaves are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. advancements in synthetic biology and chemical engineering may pave the way for more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Salicyloyltremuloidin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Salicyloyltremuloidin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glucoside reactions and properties.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications, including its role in modulating biological pathways.
Industry: Utilized in the development of natural product-based formulations and products.
Mechanism of Action
The mechanism of action of Salicyloyltremuloidin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing inflammation.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Salicyloyltremuloidin can be compared with other glucosides and phenolic compounds, such as:
Salicin: Another glucoside found in willow bark with similar anti-inflammatory properties.
Tremuloidin: A related compound with similar structural features.
Phenolic Glucosides: A broader category of compounds with similar biological activities.
Uniqueness
This compound is unique due to its specific molecular structure and the combination of glucoside and phenolic functionalities
Properties
Molecular Formula |
C27H26O10 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxybenzoate |
InChI |
InChI=1S/C27H26O10/c28-14-21-22(30)23(31)24(37-25(32)16-8-2-1-3-9-16)27(36-21)35-20-13-7-4-10-17(20)15-34-26(33)18-11-5-6-12-19(18)29/h1-13,21-24,27-31H,14-15H2/t21-,22-,23+,24-,27-/m1/s1 |
InChI Key |
JSOJADDRNFFUCP-YIHAFMAISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
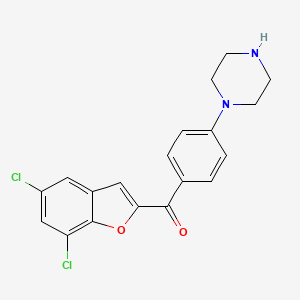
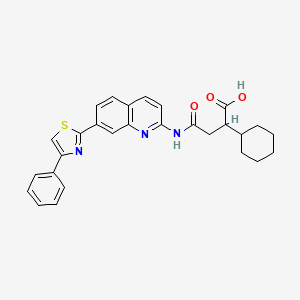
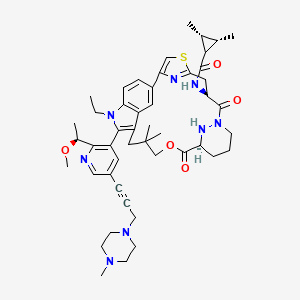
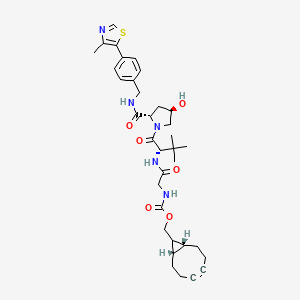
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
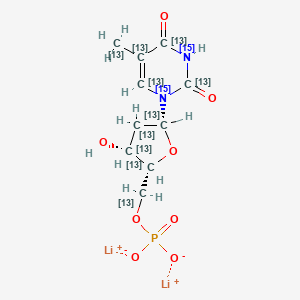
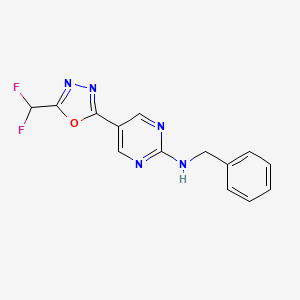

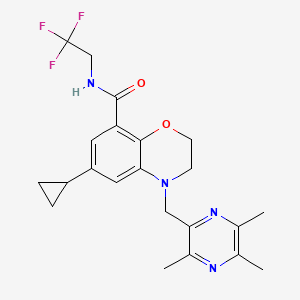
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
